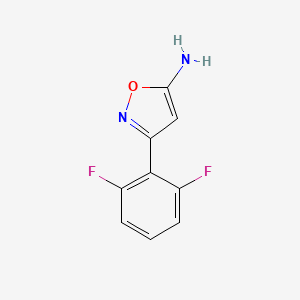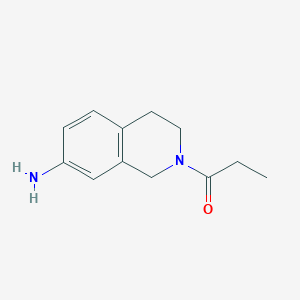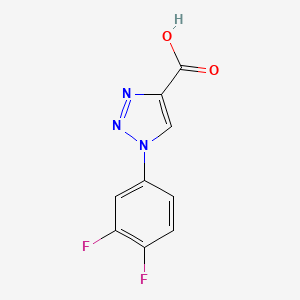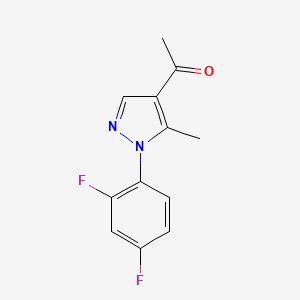
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Descripción general
Descripción
“N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide” is a chemical compound with the CAS Number: 1042812-41-8 . It has a molecular weight of 291.75 and a molecular formula of C10H14ClN3O3S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN3O3S/c11-9-2-1-8 (7-10 (9)12)13-18 (15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.75 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide has been studied for its synthesis and antimicrobial properties. For instance, sulfonamides, including those with morpholine groups, have been synthesized and evaluated for antimicrobial potency against bacteria and fungi. These studies found that certain sulfonamide derivatives exhibited promising antimicrobial activity in laboratory settings (Janakiramudu et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to predict the affinity and orientation of sulfonamide compounds at active enzyme sites. This research is crucial for understanding how these compounds interact with biological targets, which has implications in drug design and development (Janakiramudu et al., 2017).
Pro-apoptotic Effects in Cancer Cells
Some sulfonamide derivatives have been investigated for their pro-apoptotic effects in cancer cells. Research in this area focuses on how these compounds can induce cell death in cancerous cells, which is a critical aspect of cancer therapy (Cumaoğlu et al., 2015).
Conversion of Amino Alcohols into Morpholines
Research has explored using sulfinamides as temporary protecting/activating groups for converting amino alcohols into morpholines. This process has applications in synthesizing various chemical compounds, including potential drug candidates (Fritz et al., 2011).
Antagonists for CC-Chemokine Receptor 4
Studies have synthesized and examined indazole arylsulfonamides, including morpholine derivatives, as human CC-chemokine receptor 4 antagonists. These compounds have potential therapeutic applications in treating diseases where CCR4 is implicated (Procopiou et al., 2013).
Imaging Trivalent Cations in Living Cells
Morpholine-type naphthalimide chemsensors, which include N-p-chlorophenyl morpholine sulfonamide derivatives, have been developed for imaging trivalent metal ions in living cells. This research is significant in studying cellular processes and diagnosing diseases (Ye et al., 2019).
Antibiotic Activity Modulation
The compound 4-(Phenylsulfonyl) morpholine, a class member of sulfonamides, has been studied for its antimicrobial properties and its ability to modulate antibiotic activity against multidrug-resistant strains (Oliveira et al., 2015).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
Without specific target information, it’s challenging to accurately describe the biochemical pathways affected by N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors affect this compound is currently unavailable .
Análisis Bioquímico
Biochemical Properties
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can form complexes with proteins, altering their conformation and affecting their biological activity. These interactions highlight the compound’s potential as a biochemical tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These cellular effects underscore the compound’s potential in cell biology research and therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins. By binding to the active sites of enzymes, the compound can inhibit their catalytic activity, leading to downstream effects on metabolic pathways Additionally, it can activate or inhibit specific signaling pathways by interacting with signaling proteins, thereby modulating cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and organ damage. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels For instance, the compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite concentrations and flux through the pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Additionally, its distribution within tissues can affect its overall efficacy and potential side effects. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. These subcellular localization patterns provide insights into the compound’s potential mechanisms of action and applications in cell biology research.
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)morpholine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3S/c11-9-2-1-8(7-10(9)12)13-18(15,16)14-3-5-17-6-4-14/h1-2,7,13H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCWUXGNMSUYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2-{[(2,4-dichlorophenyl)methyl]amino}ethyl)acetamide](/img/structure/B1414796.png)


![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)

![2-{[(4-Chlorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1414802.png)
![3-[(3-Methylbutyl)amino]propanenitrile](/img/structure/B1414803.png)

